5-(3-Aminopropyl)-4-chloropyridin-3-OL
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Overview
Description
5-(3-Aminopropyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)-4-chloropyridin-3-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 3-aminopropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-chloropyridine undergoes nucleophilic substitution with 3-aminopropanol to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(3-Aminopropyl)-4-chloropyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
5-(3-Aminopropyl)-4-chloropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Aminopropyl)-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones: These compounds share the aminopropyl group but differ in the core structure, leading to distinct chemical and biological properties.
3-Aminopropyltriethoxysilane: This compound is used for surface functionalization and has applications in material science.
Uniqueness
5-(3-Aminopropyl)-4-chloropyridin-3-OL is unique due to the presence of both the aminopropyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1393560-40-1 |
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Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
5-(3-aminopropyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-6(2-1-3-10)4-11-5-7(8)12/h4-5,12H,1-3,10H2 |
InChI Key |
DCXQRZAUGVHUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)O)Cl)CCCN |
Origin of Product |
United States |
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